
N-cyclohexyl-N-methyl-2-pyrazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methyl-2-pyrazol-1-ylpropanamide (CMP) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-methyl-2-pyrazol-1-ylpropanamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In studies of pain and inflammation, this compound has been shown to reduce the production of prostaglandins and other inflammatory mediators, leading to a reduction in pain and inflammation. In studies of neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to a reduction in neurodegeneration. In studies of cancer, this compound has been shown to induce apoptosis (cell death) in cancer cells, leading to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-N-methyl-2-pyrazol-1-ylpropanamide in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to target specific pathways and processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, there are also some limitations to using this compound in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclohexyl-N-methyl-2-pyrazol-1-ylpropanamide. One area of interest is the development of new pain medications based on this compound or related compounds. Another area of interest is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the anticancer effects of this compound and related compounds, and in developing new cancer therapies based on these compounds. Finally, there is interest in exploring the potential of this compound and related compounds as tools for investigating the role of specific enzymes and receptors in various physiological processes.
Synthesemethoden
N-cyclohexyl-N-methyl-2-pyrazol-1-ylpropanamide can be synthesized using a variety of methods, but one of the most common is the reaction of cyclohexylamine with methyl 2-pyrazol-1-ylpropanoate in the presence of a catalyst such as palladium on carbon. This reaction produces this compound as a white solid, which can be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methyl-2-pyrazol-1-ylpropanamide has been used in a variety of scientific research applications, including studies of pain and inflammation, neurodegenerative diseases, and cancer. In studies of pain and inflammation, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential target for the development of new pain medications. In studies of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has been shown to have neuroprotective effects, making it a potential target for the development of new treatments. In studies of cancer, this compound has been shown to have anticancer effects, making it a potential target for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methyl-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-11(16-10-6-9-14-16)13(17)15(2)12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBOXCNAORRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)
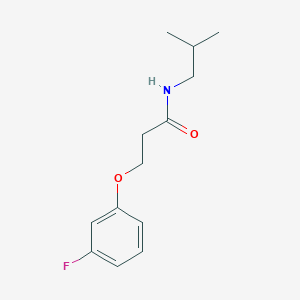
![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
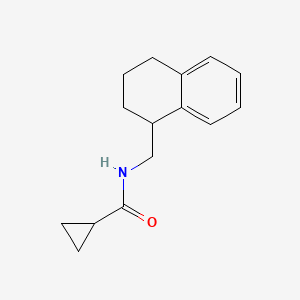
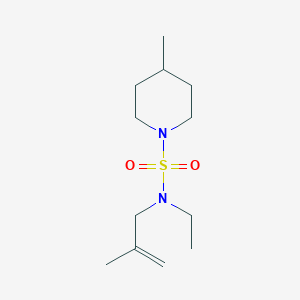
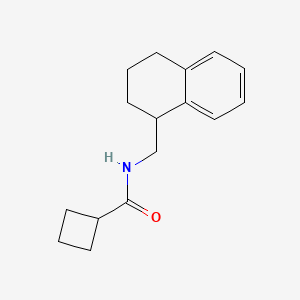
![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)

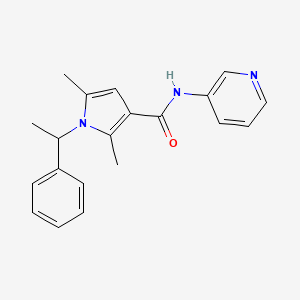
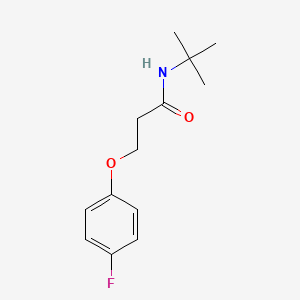
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)